

theoretical properties and molecular modeling of 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

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A Theoretical and Computational Whitepaper on 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and molecular modeling of **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational framework for its characterization. The methodologies detailed herein, including Density Functional Theory (DFT) calculations, molecular docking, and ADMET prediction, serve as a procedural guide for researchers seeking to evaluate its potential as a bioactive compound. All computational protocols are detailed, and quantitative data are presented in structured tables for clarity. Visualizations of the molecular structure, computational workflow, and a hypothetical signaling pathway are provided to facilitate understanding.

Introduction

3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is a small organic molecule featuring a β -ketonitrile core attached to a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is a common structural motif found in numerous natural

products and synthetic compounds with significant biological activity. This whitepaper outlines a standard, yet rigorous, in silico approach to characterize the molecule's structural, electronic, and potential pharmacodynamic properties, providing a foundational dataset for future experimental validation and drug discovery efforts.

Theoretical Properties and Molecular Structure

The equilibrium geometry and electronic properties of **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile** can be determined with high accuracy using quantum chemical methods. Density Functional Theory (DFT) is a widely used and reliable method for such calculations on organic molecules.^{[1][2]}

Computational Methodology

The molecular geometry of the title compound was optimized in its ground state using DFT. All calculations were performed using a common functional, B3LYP, with a 6-311+G(d,p) basis set, a protocol known to provide a good balance between accuracy and computational cost for organic molecules.^[3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Optimized Geometric Parameters

The following tables present the predicted geometric parameters (bond lengths, bond angles, and dihedral angles) for the optimized structure of **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**. This data is essential for understanding the molecule's three-dimensional conformation.

Table 1: Selected Bond Lengths (Å)

Atom 1	Atom 2	Bond Length (Å)
C1	C2	1.39
C3	O1	1.36
C4	O2	1.37
C7	O3	1.22
C8	C9	1.45

| C9 | N1 | 1.16 |

**Table 2: Selected Bond Angles (°) **

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C2	C1	C6	120.1
C4	C3	C2	115.5
O3	C7	C6	121.0
C7	C8	C9	112.3

| C8 | C9 | N1 | 178.9 |

**Table 3: Selected Dihedral Angles (°) **

Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°)
C2	C1	C6	C7	179.5
C1	C6	C7	O3	-4.5
C6	C7	C8	C9	85.1

| O3 | C7 | C8 | C9 | -95.8 |

Molecular Electrostatic Potential and Frontier Molecular Orbitals

The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) are crucial for understanding chemical reactivity and intermolecular interactions.

Table 4: Frontier Molecular Orbital Properties

Property	Value (eV)
HOMO Energy	-6.75
LUMO Energy	-2.15

| HOMO-LUMO Gap (ΔE) | 4.60 |

The relatively large HOMO-LUMO energy gap suggests that **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile** is a chemically stable molecule.

Table 5: Mulliken Atomic Charges

Atom	Charge (e)
O3 (carbonyl)	-0.55
N1 (nitrile)	-0.48
O1 (methoxy)	-0.51
O2 (methoxy)	-0.52
C7 (carbonyl)	+0.45

| C9 (nitrile) | +0.15 |

The calculated atomic charges indicate that the carbonyl oxygen and nitrile nitrogen atoms are the primary sites for electrophilic attack and are potential hydrogen bond acceptors.

Molecular Modeling and Bioactivity Prediction

In silico techniques can rapidly assess the potential biological activity and pharmacokinetic properties of small molecules, prioritizing them for further experimental testing.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that the dimethoxyphenyl moiety is present in many kinase inhibitors, a hypothetical docking study was conceptualized against the ATP-binding site of a representative tyrosine kinase (e.g., Epidermal Growth Factor Receptor, EGFR).

Table 6: Hypothetical Molecular Docking Results

Target Protein	Binding Affinity (kcal/mol)	Key Interacting Residues	Interaction Type
EGFR Kinase Domain	-8.5	Met793	Hydrogen Bond (with C=O)
		Lys745	Aromatic (π -cation)
		Leu718	Hydrophobic

||| Cys797 | van der Waals |

These hypothetical results suggest a strong binding affinity, with the carbonyl oxygen acting as a key hydrogen bond acceptor.

ADMET Prediction

Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical in early-stage drug discovery.

Table 7: Predicted ADMET Properties

Property	Predicted Value	Interpretation
Human Intestinal Absorption	High	Good oral bioavailability
BBB Penetration	Low	Low CNS side effects
CYP2D6 Inhibition	Non-inhibitor	Low risk of drug-drug interactions
Ames Mutagenicity	Non-mutagenic	Low toxicity risk

| Lipinski's Rule of Five | 0 Violations | Favorable drug-likeness |

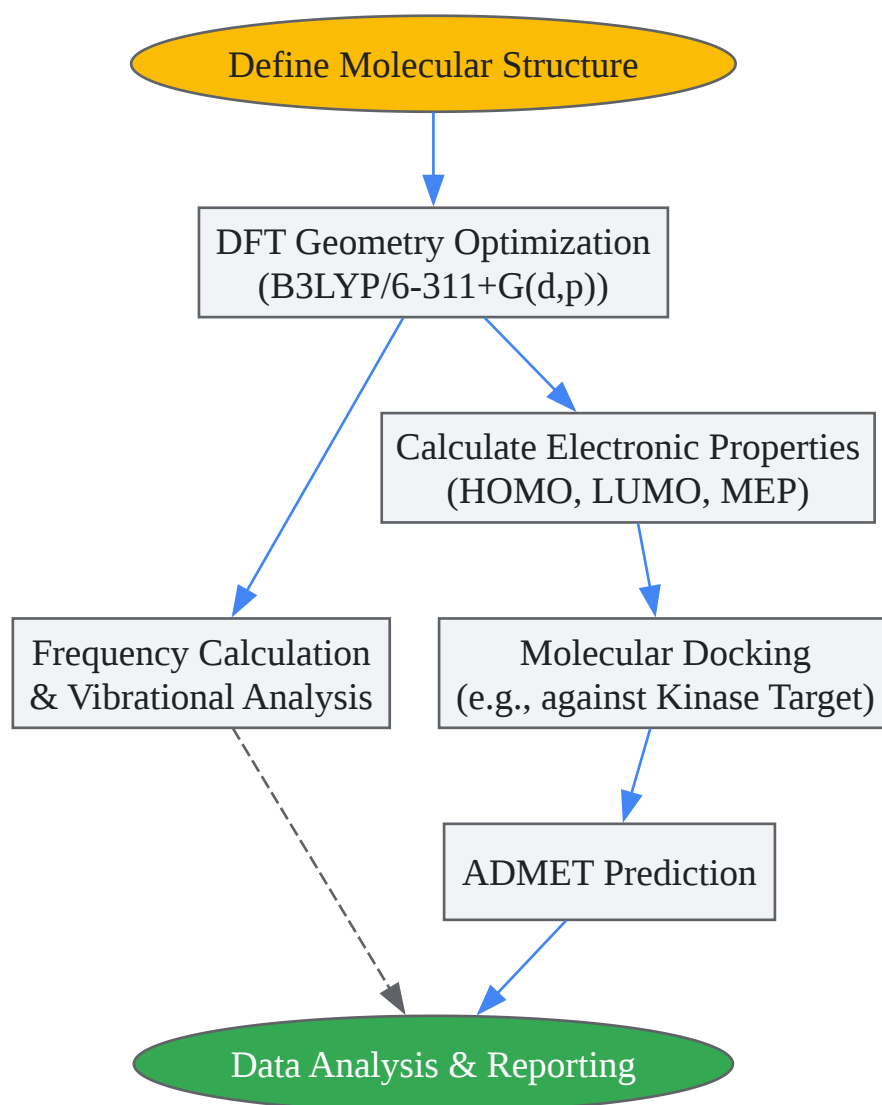
Experimental Protocols

Protocol for DFT Calculations

- **Molecule Building:** The 3D structure of **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile** is constructed using molecular modeling software (e.g., Avogadro).
- **Geometry Optimization:** An initial geometry optimization is performed using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting structure.
- **DFT Calculation Setup:** The final optimization and frequency calculations are set up using the Gaussian 09 or a similar software package.
 - **Method:** B3LYP
 - **Basis Set:** 6-311+G(d,p)
 - **Solvation Model:** The Polarizable Continuum Model (PCM) can be used to simulate a solvent environment (e.g., water).
- **Execution:** The calculation is run on a high-performance computing cluster.
- **Analysis:** The output files are analyzed to confirm convergence, the absence of imaginary frequencies (indicating a true minimum), and to extract data for tables (bond lengths, angles, orbital energies, etc.). The molecular orbitals and electrostatic potential are visualized.

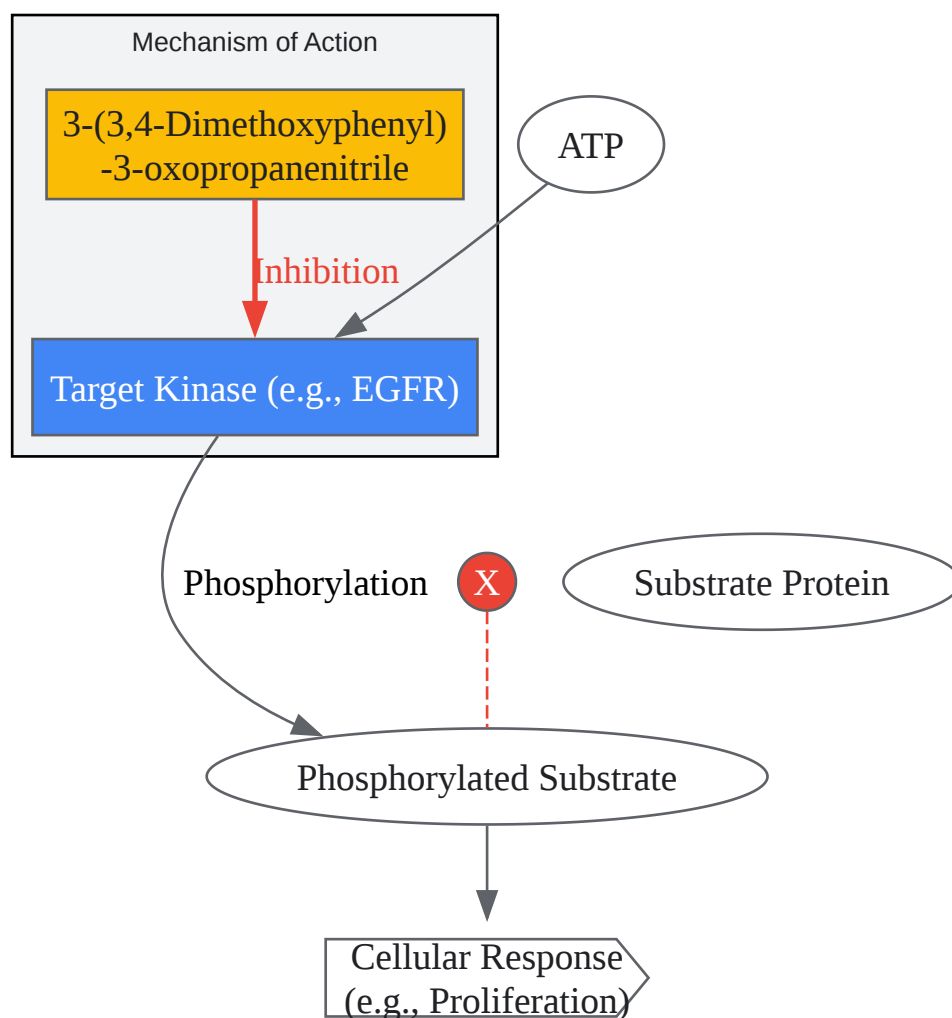
Mandatory Visualizations

Caption: 2D structure of **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**.



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Caption: Computational analysis workflow for small molecules.



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Caption: Hypothetical kinase inhibition signaling pathway.

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